molecular formula C9H9BrO3 B13349721 2-(4-Bromophenyl)-3-hydroxypropanoic acid

2-(4-Bromophenyl)-3-hydroxypropanoic acid

Cat. No.: B13349721
M. Wt: 245.07 g/mol
InChI Key: DSVHZZNYOVRKJT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-3-hydroxypropanoic acid typically involves the bromination of phenylacetic acid followed by a series of chemical reactions to introduce the hydroxypropanoic acid group. One common method involves the treatment of phenylacetic acid with bromine and mercuric oxide, resulting in a mixture of 2- and 4-bromophenylacetic acid isomers. The desired 4-isomer is then isolated through fractional crystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions followed by purification steps to ensure the isolation of the target compound. The use of advanced techniques such as continuous flow reactors and automated crystallization systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenylpropanoic acid derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of 2-(4-hydroxyphenyl)-3-hydroxypropanoic acid.

    Substitution: Formation of 2-(4-methoxyphenyl)-3-hydroxypropanoic acid or 2-(4-cyanophenyl)-3-hydroxypropanoic acid.

Scientific Research Applications

2-(4-Bromophenyl)-3-hydroxypropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxypropanoic acid group contribute to its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors .

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromophenyl)-3-hydroxypropanoic acid is unique due to the combination of the bromophenyl group and hydroxypropanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromophenyl)-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVHZZNYOVRKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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